1-Propyl-1H-indazol-5-amine
Description
Properties
Molecular Formula |
C10H13N3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-propylindazol-5-amine |
InChI |
InChI=1S/C10H13N3/c1-2-5-13-10-4-3-9(11)6-8(10)7-12-13/h3-4,6-7H,2,5,11H2,1H3 |
InChI Key |
CLFUXOBKUHBHHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)N)C=N1 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Propylhydrazine is commonly used as the hydrazine source to introduce the propyl group at the N-1 position.
- Commercially available ketones such as 1,4-dioxaspiro[4.5]decan-8-one serve as starting materials for cyclization steps.
- The nitro-substituted indazole intermediates are reduced to corresponding amines before final functionalization.
Stepwise Synthesis Route
A representative synthetic route, adapted from recent literature, proceeds as follows:
This method allows introduction of the propyl group at the N-1 position early in the synthesis, ensuring regioselectivity and high yields.
Alternative Synthetic Approaches
Nitration and Reduction Route
According to patent CN107805221A, nitration of alkyl-substituted aromatic precursors followed by reduction and diazotization can yield 1H-indazole derivatives with various substituents, including propyl groups. This involves:
- Nitration of the alkyl-substituted precursor to introduce a nitro group.
- Reduction of the nitro group to an amine.
- Diazotization and cyclization in the presence of nitrites to form the indazole ring.
This route is advantageous for its short synthesis steps and scalability.
Suzuki Coupling and Palladium-Catalyzed Alkylation
A more complex synthetic method involves Suzuki coupling of bromo-nitrobenzene derivatives with alkylboronic acids, followed by reduction of the nitro group and further cyclization to indazole. This method allows for diverse alkyl substitutions, including propyl groups, on the indazole ring.
Experimental Conditions and Yields
Summary of Key Findings
- The most efficient industrially applicable method involves nitration, reduction, and diazotization steps starting from alkyl-substituted precursors to yield 1H-indazole derivatives, including this compound.
- The use of propylhydrazine in cyclization reactions with keto-esters provides a high-yielding route to tetrahydroindazole intermediates bearing the propyl group at N-1.
- Palladium-catalyzed Suzuki coupling offers an alternative for introducing alkyl substituents but is more complex and less straightforward for large-scale production.
- Purification typically involves extraction, crystallization, and column chromatography, with yields ranging from moderate to high depending on the step and conditions.
Chemical Structure and Nomenclature
- Chemical Name: this compound
- Molecular Formula: C9H12N3
- Core Structure: Indazole ring (fused benzene and pyrazole rings)
- Substituents: Propyl group at N-1 position, amino group at C-5 position
Chemical Reactions Analysis
Types of Reactions: 1-Propyl-1H-indazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: The amine group at position 5 can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base.
Major Products:
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
1-Propyl-1H-indazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Propyl-1H-indazol-5-amine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural similarities with 1-Propyl-1H-indazol-5-amine, differing primarily in substituents:
Substituent Effects on Properties
- Lipophilicity and Solubility : The propyl group in this compound likely increases lipophilicity compared to methyl (1-Methyl-1H-pyrazol-5-amine) or heteroaryl (3-(5-Pyrimidinyl)-1H-indazol-5-amine) substituents . This may enhance membrane permeability but reduce aqueous solubility.
- Toxicity Profile : While 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine exhibits acute oral toxicity (H302) and skin irritation (H315) , the propyl-substituted indazole derivative may show milder effects due to the absence of sulfur-containing groups, though empirical data is lacking.
- Synthetic Accessibility : 1-Aryl-5-nitro-1H-indazoles are synthesized via optimized arylhydrazone cyclization . Analogous methods may apply to this compound, though alkyl substituents might require tailored reaction conditions to avoid side reactions.
Biological Activity
1-Propyl-1H-indazol-5-amine is a heterocyclic compound belonging to the indazole family, characterized by a propyl group at the nitrogen atom in position 1 and an amine group at position 5. This unique structure is associated with diverse biological activities, making it a valuable candidate for medicinal chemistry and various scientific applications.
Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. Research indicates that indazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study on substituted aminoindazole derivatives revealed that certain compounds demonstrated potent anti-proliferative activity against human colon cancer cells (HCT116) with selectivity ratios indicating their effectiveness compared to normal cells .
Case Study: Inhibition of IDO1
In a specific study, compounds derived from indazole were designed as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), which is linked to cancer progression. One derivative showed a concentration-dependent suppression of IDO1 expression in HCT116 cells, highlighting its potential in cancer therapy .
The mechanism of action for this compound involves its interaction with molecular targets within cells. It acts as an enzyme inhibitor by binding to the active sites of enzymes, thereby obstructing their functions. Furthermore, it may interact with cellular receptors, influencing signal transduction pathways and cellular processes.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of indazole derivatives. The presence of the propyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets. Studies have shown that modifications to the indazole scaffold can lead to significant changes in anticancer activity and selectivity against different cell lines .
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with related compounds:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| 1H-Indazole | Broad range of activities | Varies by derivative |
| 2H-Indazole | Distinct chemical properties | Varies |
| 1-Phenyl-1H-indazole | Anticancer properties | Varies |
| This compound | Potential enzyme inhibitor | Specific to target |
Synthesis and Evaluation
The synthesis of this compound can be achieved through various methods, including cyclization reactions involving azidobenzaldehydes and amines under reductive conditions. The efficacy of these synthetic routes impacts the yield and purity of the final product, which is critical for subsequent biological evaluations.
Cytotoxicity Studies
Cytotoxicity assays using human cancer cell lines (e.g., A549 for lung cancer, K562 for leukemia) have been pivotal in evaluating the anticancer potential of this compound. The MTT assay has been employed to determine IC50 values, providing insights into the compound's effectiveness against different types of cancer cells compared to established chemotherapeutics like 5-fluorouracil .
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Investigating its effects on additional cancer types and elucidating its mechanism at the molecular level will enhance understanding and facilitate drug development efforts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
